molecular formula C30H28O12 B1661732 6''-p-Coumaroylprunin CAS No. 94392-49-1

6''-p-Coumaroylprunin

Cat. No.: B1661732
CAS No.: 94392-49-1
M. Wt: 580.5 g/mol
InChI Key: PLORCKNHUZJPKH-PTROEBSBSA-N
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Description

6″-p-Coumaroylprunin is a flavonoid derivative characterized by a prunin (naringenin-7-O-glucoside) backbone esterified with a p-coumaroyl moiety at the 6″ position of the glucose unit. This compound is primarily identified in plants such as Rheum tanguticum (Rh. tanguticum) and has been studied for its role in environmental adaptation and biological activity. Its accumulation is influenced by light conditions, with higher concentrations observed in open habitats compared to under-canopy environments . Functionally, it is associated with UV protection due to its light-absorbing properties and antioxidant capacity, which mitigate oxidative stress in plants and animals .

Properties

CAS No.

94392-49-1

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1

InChI Key

PLORCKNHUZJPKH-PTROEBSBSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

melting_point

164-166°C

Other CAS No.

96686-70-3

physical_description

Solid

Origin of Product

United States

Preparation Methods

The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .

  • Synthetic Route

      Starting Materials: Prunin and p-coumaric acid.

      Catalyst: Acidic or basic catalysts can be used.

      Solvent: Common solvents include methanol, ethanol, or water.

      Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.

  • Industrial Production

      Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.

      Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.

Chemical Reactions Analysis

6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.

      Products: Reduced forms of the compound, such as dihydro derivatives.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in organic solvents under reflux conditions.

      Products: Substituted derivatives of 6’'-p-Coumaroylprunin.

Mechanism of Action

The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6″-p-Coumaroylprunin and structurally or functionally related flavonoids:

Compound Name Structural Features Biological Functions Accumulation Habitat Key Research Findings
6″-p-Coumaroylprunin Prunin backbone with 6″-p-coumaroyl ester UV protection, antioxidant activity, antimicrobial properties Open habitats (high light) 2.52-fold increase in ART-treated groups; negatively correlates with Staphylococcus
Isorhamnetin 3-O-[β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside] Branched glycosylation with rhamnose and glucose units UV shielding, stress response Open habitats Co-accumulates with 6″-p-Coumaroylprunin under high-light conditions
Epiafzelechin 3-O-gallate-(4β→6)-epigallocatechin 3-O-gallate Dimeric flavanol with galloyl groups Antioxidant, structural complexity enhances stability Open habitats Associated with oxidative stress mitigation in high-light environments
Terniflorin Simple flavonoid glycoside (quercetin derivative) Stress response to low light, nitrogen deficiency Under-canopy habitats Accumulates in shaded, organic-rich soils
Quercitrin Quercetin-3-O-rhamnoside Defense against waterlogging and salt stress Under-canopy habitats Higher in low-light conditions; structurally simpler than 6″-p-Coumaroylprunin
Isovitexin 7-(6″-sinapoylglucoside) 4′-glucoside Apigenin derivative with sinapoyl and glucosyl groups Antimicrobial, antioxidant ART-treated animal models 3.81-fold increase in ART groups; stronger antimicrobial effect than 6″-p-Coumaroylprunin

Environmental and Metabolic Influences on Accumulation

Metabolic Interactions in Animal Models

In dairy cows, 6″-p-Coumaroylprunin levels increased 2.52-fold in the ART (antioxidant-rich treatment) group, correlating with reduced somatic cell counts (SCC) in milk. This suggests a role in mitigating mastitis via antimicrobial activity. In contrast, Isovitexin 7-(6″-sinapoylglucoside) 4′-glucoside showed a higher fold increase (3.81), indicating structure-specific efficacy in antioxidant pathways .

Antimicrobial Potential

Its esterified coumaroyl group may enhance membrane permeability, disrupting bacterial biofilms .

Antioxidant Mechanisms

The compound’s dual antioxidant function—direct free radical scavenging and upregulation of antioxidant enzymes (e.g., superoxide dismutase)—distinguishes it from simpler flavonoids like Quercitrin, which primarily act via direct radical neutralization .

Agricultural and Pharmaceutical Relevance

  • Crop Science : Engineering plants to overexpress 6″-p-Coumaroylprunin could improve UV tolerance in high-light regions.
  • Drug Development : Its structural complexity offers a template for synthesizing derivatives with enhanced bioavailability and targeted antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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